![molecular formula C12H17F B14497348 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane CAS No. 62927-03-1](/img/structure/B14497348.png)
1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[221]heptane is a bicyclic compound featuring a unique structure with a fluoroethenyl group and a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of a fluoroethenyl-substituted diene with a suitable dienophile under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R)
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive functional groups. The fluoroethenyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromine atom instead of a fluoroethenyl group.
Bicyclo[2.2.1]heptane: The parent compound without any substituents.
Camphor: A naturally occurring bicyclic compound with a ketone functional group.
Uniqueness
1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[22The combination of the bicyclic framework and the fluoroethenyl group makes it a versatile compound for various scientific and industrial uses .
Properties
CAS No. |
62927-03-1 |
|---|---|
Molecular Formula |
C12H17F |
Molecular Weight |
180.26 g/mol |
IUPAC Name |
1-(1-fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H17F/c1-8-11(3,4)10-5-6-12(8,7-10)9(2)13/h10H,1-2,5-7H2,3-4H3 |
InChI Key |
KZIYCQKRQCDGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


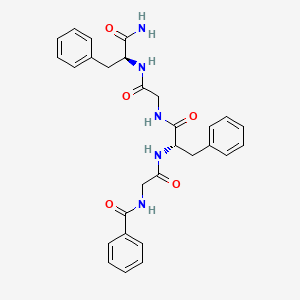
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)

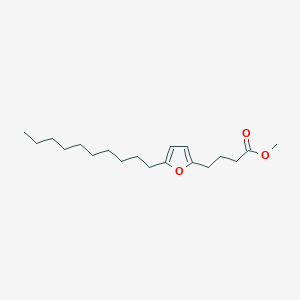

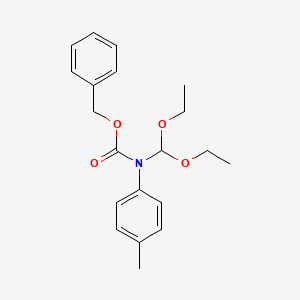


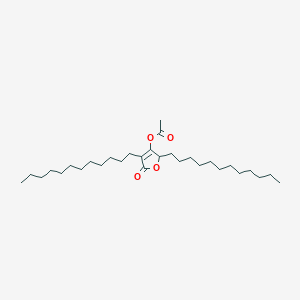


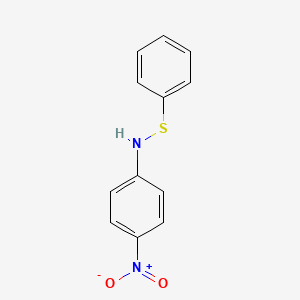

![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
